propylamine CAS No. 1018308-78-5](/img/structure/B1519240.png)
[2-Amino-1-(4-chlorophenyl)ethyl](methyl)propylamine
Overview
Description
“2-Amino-1-(4-chlorophenyl)ethylpropylamine” is a chemical compound with the CAS Number: 1018308-78-5 . It has a molecular weight of 226.75 . The IUPAC name for this compound is 1-(4-chlorophenyl)-N~1~-methyl-N~1~-propyl-1,2-ethanediamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19ClN2/c1-3-8-15(2)12(9-14)10-4-6-11(13)7-5-10/h4-7,12H,3,8-9,14H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at 4 degrees Celsius .Scientific Research Applications
Electrochemical Characteristics and Polymer Synthesis
One study explored the electrochemical oxidation of amino-substituted triphenylamine derivatives, offering insights into their spectral characteristics and potential applications in electrochemical devices (Chiu et al., 2005). Another research focused on the synthesis and characterization of aromatic polyimides, revealing the compound's role in the development of new materials with high thermal stability and solubility in organic solvents (Butt et al., 2005).
Anticonvulsant and Antifungal Activities
Research into enaminones derivatives, including 2-Amino-1-(4-chlorophenyl)ethyl(methyl)propylamine, has shown potential anticonvulsant activities, providing a basis for further studies on their use in treating seizures (Scott et al., 1993). Similarly, the synthesis and evaluation of N-substituted propylamines have demonstrated promising antifungal properties against plant pathogenic fungi, indicating their potential in agricultural applications (Arnoldi et al., 2007).
Drug-Polymer Intermolecular Interactions
A study on hot-melt extruded solid dispersions highlighted the compound's relevance in pharmaceuticals, examining the intermolecular interactions between cationic drugs and anionic polymers, which are crucial for drug delivery systems (Maniruzzaman et al., 2013).
Corrosion Inhibition
In the field of corrosion science, derivatives of 2-Amino-1-(4-chlorophenyl)ethyl(methyl)propylamine have been investigated as inhibitors for the corrosion of mild steel in hydrochloric acid solutions. These studies offer valuable insights into the compound's protective capabilities and potential applications in materials preservation (Herrag et al., 2010).
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-N-propylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2/c1-3-8-15(2)12(9-14)10-4-6-11(13)7-5-10/h4-7,12H,3,8-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUSIVGUKBUGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(CN)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Amino-1-(4-chlorophenyl)ethyl](methyl)propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



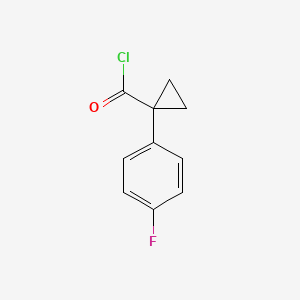
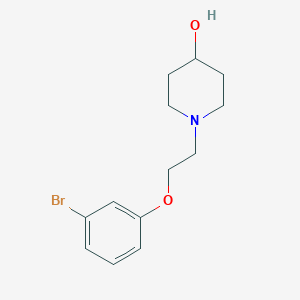
![Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate](/img/structure/B1519159.png)

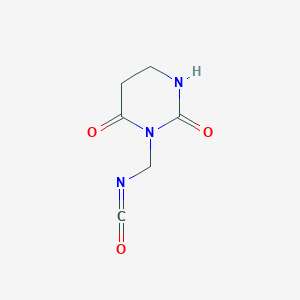
![Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate](/img/structure/B1519165.png)
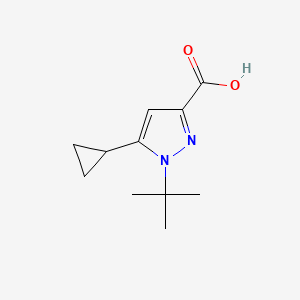

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide](/img/structure/B1519168.png)

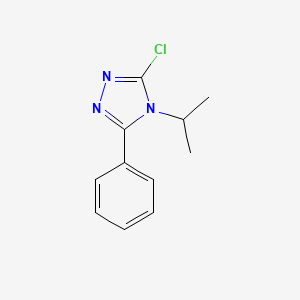
![6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1519176.png)
![2-({[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)pyrimidine-4,6-diamine](/img/structure/B1519178.png)
